molecular formula C13H17N3O2 B2845023 2-[4-(hydroxyimino)piperidin-1-yl]-N-phenylacetamide CAS No. 923216-32-4

2-[4-(hydroxyimino)piperidin-1-yl]-N-phenylacetamide

Cat. No.: B2845023
CAS No.: 923216-32-4
M. Wt: 247.298
InChI Key: QHBJMFUVXNZJCI-UHFFFAOYSA-N
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Description

“2-[4-(hydroxyimino)piperidin-1-yl]-N-phenylacetamide” is a chemical compound with the CAS Number: 923216-32-4 . It has a molecular weight of 247.3 and its IUPAC name is 2-[4-(hydroxyimino)-1-piperidinyl]-N-phenylacetamide . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H17N3O2/c17-13(14-11-4-2-1-3-5-11)10-16-8-6-12(15-18)7-9-16/h1-5,12H,6-10H2,(H,14,17) . This code provides a specific description of the compound’s molecular structure, including the arrangement of atoms and the bonds between them.


Physical and Chemical Properties Analysis

The compound “this compound” is a powder that is stored at room temperature . It has a predicted melting point of 190.55° C and a predicted boiling point of 492.4° C at 760 mmHg . The density is predicted to be 1.2 g/cm^3 and the refractive index is predicted to be n20D 1.61 .

Scientific Research Applications

Muscarinic M(3) Receptor Antagonists

Research has led to the development of muscarinic M(3) receptor antagonists, highlighting compounds designed for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders. These compounds demonstrate selectivity for M(3) over M(2) receptors, offering insights into the potential clinical application where M(3) over M(2) selectivity is desirable (Mitsuya et al., 2000).

Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitors

The discovery of potent inhibitors for human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1) has been reported. These compounds show significant selectivity for ACAT-1 over ACAT-2 and are identified for the treatment of diseases involving ACAT-1 overexpression. Such developments mark a step forward in addressing incurable diseases tied to ACAT-1 overactivity (Shibuya et al., 2018).

Novel Muscarinic M3 Receptor Antagonists

Another strand of research has synthesized a new class of 4-acetamidopiperidine derivatives showing high selectivity for human muscarinic M3 receptors over M2 receptors. These findings suggest potential applications in treating obstructive airway disease through the facilitation of bronchodilation (Mitsuya et al., 1999).

Antihistaminic Activity

Studies on N-(4-piperidinyl)-1H-benzimidazol-2-amines reveal their potent antihistaminic activity, both in vitro and in vivo. These compounds offer a basis for developing new treatments for allergic reactions, showcasing the synthesis and evaluation process that could lead to more effective antihistamines (Janssens et al., 1985).

Histamine H3 Receptor Ligands

The exploration of 2-aminopyrimidines as histamine H3 receptor ligands has been conducted, identifying compounds with high affinity and selectivity for the hH3R, providing a foundation for the development of potential therapeutics targeting the histamine H3 receptor (Sadek et al., 2014).

Properties

IUPAC Name

2-(4-hydroxyiminopiperidin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-13(14-11-4-2-1-3-5-11)10-16-8-6-12(15-18)7-9-16/h1-5,18H,6-10H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBJMFUVXNZJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NO)CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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